molecular formula C8H19NO3S B1255594 Octylsulfamic acid

Octylsulfamic acid

Cat. No.: B1255594
M. Wt: 209.31 g/mol
InChI Key: OGEUVWJPDIDHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octylsulfamic acid (C₈H₁₇NHSO₃H) is an organosulfur compound characterized by an octyl chain linked to a sulfamic acid group (-NHSO₃H). It is structurally distinct from sulfonic acids (e.g., octanesulfonic acid) due to the presence of a nitrogen atom in the functional group. Sulfamic acid derivatives are often utilized for their solubility in polar solvents and surface-active properties, though detailed toxicological or industrial data for this compound remain unspecified in the referenced materials .

Properties

Molecular Formula

C8H19NO3S

Molecular Weight

209.31 g/mol

IUPAC Name

octylsulfamic acid

InChI

InChI=1S/C8H19NO3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)

InChI Key

OGEUVWJPDIDHBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Octanesulfonate

  • Structure : Sodium octanesulfonate (C₈H₁₇SO₃Na) is a sulfonic acid salt with an octyl chain and a sulfonate (-SO₃⁻) group. Unlike octylsulfamic acid, it lacks the nitrogen bridge in its functional group.
  • Applications : Widely used as a surfactant and ion-pairing agent in chromatography. lists it as a USP reference standard, indicating its pharmaceutical relevance .

Ethyl Sulfuric Acid

  • Structure : Ethyl sulfuric acid (C₂H₅OSO₃H) is an alkyl sulfate ester with a shorter carbon chain and a sulfate (-OSO₃H) group.
  • Hazards : highlights its risks, including workplace exposure limits and recommendations for medical monitoring. Unlike sulfamic acids, alkyl sulfates are more reactive and pose higher corrosivity risks .
  • Medical Testing: No specific tests exist for ethyl sulfuric acid exposure, emphasizing preventive controls in industrial settings .

Dodecylbenzenesulfonic Acid

  • Structure : A sulfonic acid with a branched dodecyl chain and a benzene ring (C₁₂H₂₅C₆H₄SO₃H).
  • This compound’s shorter chain and nitrogen-containing group may reduce its surfactant efficacy but enhance biodegradability.

Data Table: Key Properties of this compound and Analogs

Compound Functional Group Chain Length Key Applications Hazards/Regulatory Notes
This compound -NHSO₃H C₈ Surfactants, research Limited data in sources
Sodium Octanesulfonate -SO₃⁻Na⁺ C₈ Chromatography, USP standard Non-corrosive (inferred)
Ethyl Sulfuric Acid -OSO₃H C₂ Industrial synthesis OSHA exposure guidelines

Research Findings and Limitations

  • Gaps in Data: The provided evidence lacks explicit studies on this compound, necessitating reliance on structural analogs.
  • Safety Profiles : Ethyl sulfuric acid’s hazards underscore the need for comparative toxicological studies on sulfamic vs. sulfonic/sulfate compounds .

Q & A

Q. Methodological Guidelines

  • Documentation : Provide step-by-step synthesis protocols, including solvent grades and equipment calibration details.
  • Data Transparency : Share raw NMR, HPLC, and elemental analysis files in supplementary materials.
  • Peer Review : Pre-submit methods to platforms like *Protocols.io * for community feedback .
  • Negative Results : Publish unsuccessful synthesis attempts or stability failures to guide future studies .

How can researchers address the lack of peer-reviewed thermodynamic data for this compound?

Advanced Research Question
Strategies include:

  • Calorimetric Studies : Measure enthalpy of dissolution using isothermal titration calorimetry (ITC).
  • Computational Predictions : Use group contribution methods (e.g., Joback-Reid) to estimate ΔHf _f and cross-validate with DFT.
  • Collaborative Efforts : Partner with databases like NIST ThermoML to contribute experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octylsulfamic acid
Reactant of Route 2
Octylsulfamic acid

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